6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester
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Overview
Description
6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester typically involves the borylation of the corresponding dibenzo[b,d]furan derivative. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in protodeboronation and other functional group transformations.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Thiol catalysts and diphenyl phosphate as proton sources.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Development of boron-containing compounds for biological studies and potential therapeutic agents.
Medicine: Exploration of boron-based drugs for cancer therapy and other medical applications.
Industry: Production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The compound exerts its effects primarily through its role in cross-coupling reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are the palladium catalyst and the organic halide or pseudohalide substrate.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Aminophenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
Uniqueness
6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester is unique due to its dibenzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required.
Properties
Molecular Formula |
C24H23BO3 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-phenyldibenzofuran-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)20-15-9-14-19-18-13-8-12-17(21(18)26-22(19)20)16-10-6-5-7-11-16/h5-15H,1-4H3 |
InChI Key |
OGLFSVINYRVYCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(O3)C(=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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